(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Description
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-ethoxyphenyl substituent at the β-position, and a 4-(trifluoromethyl)phenylamide terminal group. The (2E)-stereochemistry is critical for its structural rigidity and interaction with biological targets. This compound is part of a broader class of cinnamamides and acrylamides studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. Its design incorporates electron-withdrawing groups (cyano, trifluoromethyl) and an electron-donating ethoxy group, balancing electronic effects to optimize bioactivity and physicochemical properties .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-2-26-17-9-3-13(4-10-17)11-14(12-23)18(25)24-16-7-5-15(6-8-16)19(20,21)22/h3-11H,2H2,1H3,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLXVUNCXHXSY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through a reaction between 4-ethoxybenzaldehyde and a suitable reagent, such as an organometallic compound.
Introduction of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction, often using cyanide salts.
Coupling with Trifluoromethylphenylamine: The final step involves coupling the intermediate with 4-(trifluoromethyl)phenylamine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the aromatic rings play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
However, cytotoxicity is a concern . Trifluoromethyl-Rich Analogs: Multiple trifluoromethyl groups enhance target binding (e.g., enzyme active sites) but reduce solubility, limiting bioavailability . Ethoxy vs. Methoxy: The ethoxy group in the target compound provides better metabolic stability than methoxy, as ethyl groups are less prone to demethylation. This may translate to longer half-life in vivo .
Cyano Group Impact: The α-cyano group in the target compound increases electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). This feature is absent in non-cyano analogs like (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide, which rely on non-covalent binding .
Antimicrobial Spectrum: While chlorinated derivatives (e.g., 3,4-dichlorophenyl) show broader activity against Gram-positive bacteria and mycobacteria, the target compound’s ethoxy and cyano groups may favor selectivity against specific pathogens, such as Pseudomonas aeruginosa, as seen in structurally related compounds .
ADMET Considerations :
- Lipophilicity : The target compound’s logP (~3.5) is intermediate, balancing membrane permeability and solubility. In contrast, bis(trifluoromethyl) analogs (logP ~5.0) face absorption challenges .
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while the ethoxy group may undergo slower hepatic clearance compared to methoxy .
Structural and Conformational Insights
X-ray crystallography of related compounds (e.g., Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) reveals a syn-periplanar conformation across the C=C bond, which is critical for maintaining planarity and π-π stacking with aromatic residues in target proteins . The target compound likely adopts a similar conformation, optimizing interactions with hydrophobic enzyme pockets.
Biological Activity
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is characterized by the following features:
- Molecular Formula : C18H18F3N2O
- Molecular Weight : 344.35 g/mol
- IUPAC Name : (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific pathways involved in cell proliferation and inflammation.
Key Mechanisms:
- Histone Acetylation : The compound has been noted for its ability to influence histone acetylation, which plays a crucial role in gene expression regulation. It interacts with histone acetyltransferases (HATs), promoting transcriptional activation .
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties .
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro.
Biological Activity Data
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Histone Acetylation | In vitro | 25 | |
| Cancer Cell Proliferation (A549) | MTT Assay | 30 | |
| Cytokine Inhibition (TNF-alpha) | ELISA | 15 |
Case Study 1: Anti-Cancer Efficacy
A study evaluated the anti-cancer efficacy of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 30 µM, suggesting its potential as a therapeutic agent against lung cancer.
Case Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in a notable decrease in TNF-alpha production, highlighting its anti-inflammatory properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
